molecular formula C24H27N3 B052242 1,3,5-tribenzyl-1,3,5-triazinane CAS No. 2547-66-2

1,3,5-tribenzyl-1,3,5-triazinane

Cat. No.: B052242
CAS No.: 2547-66-2
M. Wt: 357.5 g/mol
InChI Key: VWVZIRPJPFJGFE-UHFFFAOYSA-N
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Safety and Hazards

This compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Preparation Methods

1,3,5-tribenzyl-1,3,5-triazinane can be synthesized through the reaction of benzyl chloride with ammonia and formaldehyde . The reaction typically involves the following steps:

Chemical Reactions Analysis

1,3,5-tribenzyl-1,3,5-triazinane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoromethanesulfonic acid and ketene silyl acetals . Major products formed from these reactions include alkyl β-aminocarboxylates .

Properties

IUPAC Name

1,3,5-tribenzyl-1,3,5-triazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-4-10-22(11-5-1)16-25-19-26(17-23-12-6-2-7-13-23)21-27(20-25)18-24-14-8-3-9-15-24/h1-15H,16-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVZIRPJPFJGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180157
Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2547-66-2
Record name Hexahydro-1,3,5-tris(phenylmethyl)-1,3,5-triazine
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Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Record name 2547-66-2
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Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Record name 1,3,5-tribenzylhexahydro-1,3,5-triazine
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Record name 1,3,5-Tribenzylhexahydro-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3,5-tribenzylhexahydro-1,3,5-triazine contribute to the formation of single-site ethylene trimerization catalysts?

A: 1,3,5-Tribenzylhexahydro-1,3,5-triazine (TAC) acts as a ligand, coordinating with chromium to form the active site of a heterogeneous ethylene trimerization catalyst. [] This assembly process, studied using X-ray absorption spectroscopy, involves the TAC ligand coordinating to a reduced chromium species on a silica support in the presence of dichloromethane. [] The resulting catalyst exhibits a more controlled structure, mimicking the characteristics of its homogenous counterparts and leading to improved control over the polymerization process. []

Q2: What is the role of dichloromethane in the formation of the chromium-TAC complex on the silica support?

A: Dichloromethane plays a crucial role in the formation of the active catalyst. [] While acting as a solvent, it also participates in a redox reaction, providing a chloride ligand to the chromium center. [] This chloride ligand completes the six-fold coordination sphere around the chromium atom, alongside the TAC ligand and oxygen atoms from the silica support. [] This process also results in the oxidation of the surface chromium from Cr(II) to Cr(III), the active oxidation state for ethylene trimerization. []

Q3: Are there any studies on the catalytic activity of silica-supported 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl3 catalysts?

A: While the provided abstracts don't offer detailed data on catalytic performance, one study mentions the preparation and activity evaluation of a SiO2-supported 1,3,5-tribenzylhexahydro-1,3,5-triazine-CrCl3 catalyst for ethylene polymerization. [] This suggests the catalyst's potential in polymerization reactions, although further research is needed to understand its activity, selectivity, and other characteristics in detail.

Q4: What is the significance of creating a heterogeneous single-site catalyst for ethylene trimerization?

A: Traditional Phillips-type catalysts, while widely used in polyethylene production, suffer from broad molecular weight distribution due to the presence of diverse active sites. [] Creating a heterogeneous single-site catalyst, where the active site is uniform and well-defined, offers better control over the polymerization process. [] This control can lead to polymers with desired properties, such as narrower molecular weight distribution and specific chain lengths, enhancing the material's performance for various applications. []

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